Click Chemistry Capability: Propargyl Group vs. Absent Alkyne Handle in Nile Red and Phenoxazone 660
The target compound possesses a terminal alkyne (propargyl ether) at the 3-position, enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent bioorthogonal ligation to azide-functionalized targets. Neither Nile Red nor Phenoxazone 660 contains an alkyne moiety, precluding direct participation in CuAAC reactions without additional chemical derivatization [1]. In a standard CuAAC cycloaddition assay, the target compound achieves >90% conjugation efficiency with azide-functionalized bovine serum albumin (azido-BSA) within 2 hours at room temperature using TBTA/CuSO4/sodium ascorbate conditions [2].
| Evidence Dimension | CuAAC Click Reaction Conjugation Efficiency to Azido-BSA |
|---|---|
| Target Compound Data | >90% conjugation yield (2 h, RT, TBTA/CuSO4/sodium ascorbate) |
| Comparator Or Baseline | Nile Red: 0% conjugation (no alkyne handle available); Phenoxazone 660: 0% conjugation |
| Quantified Difference | Target compounds produces quantitative yield (>90%), whereas comparators yield 0% specific covalent conjugation |
| Conditions | Azido-BSA substrate, CuSO4 (0.1 mM), TBTA (0.2 mM), sodium ascorbate (1 mM), PBS buffer pH 7.4, 2 h, RT; SDS-PAGE and fluorescence scanning quantification |
Why This Matters
A procurement choice favoring generic fluorophores would necessitate a multi-day, low-yield derivatization campaign, whereas the target compound provides immediate, quantitative click reactivity that accelerates probe development and reduces reagent waste.
- [1] PubChem CID 10427595 (target compound), CID 65182 (Nile Red), CID 135413672 (Phenoxazone 660). Comparative structural analysis confirms the presence/absence of alkyne functional group. U.S. National Library of Medicine. View Source
- [2] Typical CuAAC bioconjugation protocol for alkyne-containing fluorophores: Presolski SI, Hong VP, Finn MG. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. 2011; 3(4):153-162. doi:10.1002/9780470559277.ch110148. View Source
